
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride
Overview
Description
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in a solvent such as methanol or ethanol . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cellular growth and differentiation .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activities.
Indene derivatives: Compounds containing the indene moiety also show comparable properties and applications in various fields of research.
Prolinol derivatives: These compounds, which include a hydroxyl group attached to a pyrrolidine ring, are studied for their potential therapeutic applications and biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11;/h4-5,8,14,16H,1-3,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUYHRKVTNKMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


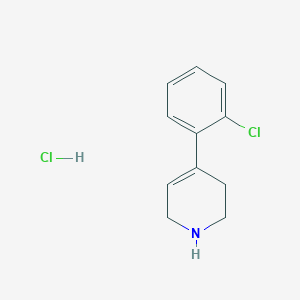
![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)
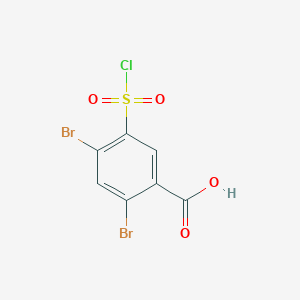

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine](/img/structure/B1429971.png)
![1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B1429972.png)

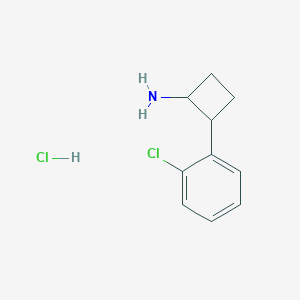
![4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride](/img/structure/B1429977.png)
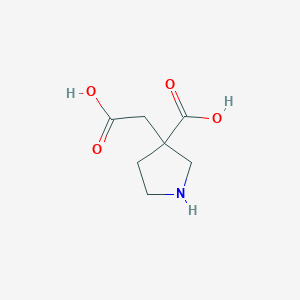
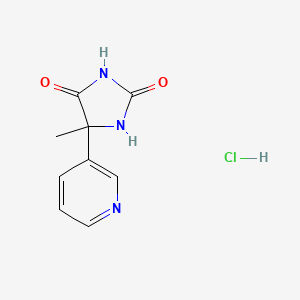
![[3-(Methylamino)phenyl]methanol hydrochloride](/img/structure/B1429982.png)
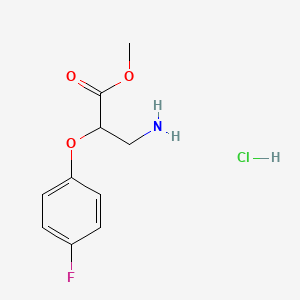
![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1429986.png)
